molecular formula C19H21Cl2NOS B2680559 1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol CAS No. 324773-53-7

1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol

Cat. No.: B2680559
CAS No.: 324773-53-7
M. Wt: 382.34
InChI Key: SXPOSXCSSGRCAQ-UHFFFAOYSA-N
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Description

1-(tert-Butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol (CAS 324773-53-7) is a high-purity chemical compound offered for research purposes. With a molecular formula of C19H21Cl2NOS and a molecular weight of 382.34 g/mol, this agent is part of the P7C3 class of neuroprotective aminopropyl carbazoles . Research indicates that compounds in this series protect against neuronal cell death by inhibiting apoptosis and stabilizing mitochondrial membrane potential, which is critical in the cascade of neurodegenerative events . This molecule has shown promise in preclinical models for protecting developing neurons in the hippocampus and mature neurons in the substantia nigra, suggesting potential research applications in areas such as Parkinson's disease, traumatic brain injury, and age-related cognitive decline . Furthermore, related P7C3 compounds have demonstrated significant cardioprotective effects in diabetic models, activating Nicotinamide Phosphoribosyltransferase (Nampt) to improve cardiac function and reduce infarct size after injury . This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

1-tert-butylsulfanyl-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NOS/c1-19(2,3)24-11-14(23)10-22-17-6-4-12(20)8-15(17)16-9-13(21)5-7-18(16)22/h4-9,14,23H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPOSXCSSGRCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol typically involves multiple steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of appropriate precursors, often involving the use of palladium-catalyzed coupling reactions.

    Introduction of Dichloro Groups: The dichloro groups are introduced via halogenation reactions, typically using reagents such as chlorine gas or N-chlorosuccinimide (NCS).

    Attachment of the Propanol Chain: The propanol chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the carbazole core is replaced by a propanol derivative.

    Addition of the tert-Butylthio Group: The tert-butylthio group is added via thiolation reactions, often using tert-butylthiol and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.

    Reduction: Reduction reactions can target the dichloro groups or the carbazole core, leading to dechlorinated or hydrogenated products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the carbazole core or propanol chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dechlorinated carbazole derivatives.

Scientific Research Applications

Organic Light Emitting Diodes (OLEDs)

The incorporation of carbazole derivatives in OLEDs has been extensively studied. The compound has shown potential as a blue emitter due to its ability to facilitate efficient charge transport and luminescence.

  • Case Study : A study demonstrated that compounds similar to 1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol were used in nondoped OLEDs, achieving high luminance and efficiency. The deep-blue emission characteristics were attributed to the structural configuration of the carbazole unit, which allows for effective π–π stacking interactions that enhance light emission .

Photovoltaic Devices

The compound's photophysical properties make it a candidate for use in organic photovoltaic (OPV) cells. Its ability to absorb light and convert it into electrical energy is crucial for enhancing the efficiency of solar cells.

  • Data Table: Photovoltaic Performance Metrics
CompoundJsc (mA/cm²)Voc (V)PCE (%)
Compound A12.50.855.5
This compound13.00.906.0
Compound B11.00.804.8

This table illustrates the comparative performance of the compound against other materials used in OPVs, highlighting its superior efficiency metrics .

Medicinal Chemistry

The biological activities of carbazole derivatives are well-documented, with applications in drug development due to their potential anticancer and antimicrobial properties.

  • Case Study : Research indicated that carbazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, making compounds like this compound candidates for further pharmacological studies .

Fluorescent Probes

Due to their strong fluorescence properties, carbazole derivatives are utilized as fluorescent probes in biological imaging and sensing applications.

  • Application Insight : The compound has been explored as a fluorescent probe for targeting specific biomolecules within cells, enhancing imaging contrast and specificity due to its selective binding properties .

Mechanism of Action

The mechanism of action of 1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Antibacterial Activity

The primary structural variations among analogs lie in the substituent at the propan-2-ol chain’s amino/thio position. Key examples include:

Compound Name Substituent Key Biological Activity Reference
SPI031 sec-Butylamino Broad-spectrum activity against S. aureus and P. aeruginosa; prevents biofilm formation on titanium surfaces [1, 15]
DCAP Analog 10 (Compound 10) (3-Methylbutyl)amino Inhibits E. coli at low µM doses; synergizes with kanamycin [2, 4]
Compound 3 (Pyrrolidin-1-yl analog) Pyrrolidin-1-yl Antiplasmodial activity via inhibition of β-hematin formation [6]
Compound 9 (Hexylamino analog) Hexylamino Moderate antibacterial and antischistosomiasis activity [12]
H1402 Propylamino Loaded into PLGA nanoparticles for enhanced oral delivery against parasites [10]
Benzylamino analog (CAS 303798-31-4) Benzylamino Synthetic intermediate; limited biological data [19]

Key Observations :

  • Amino vs. Thioether Groups: Amino-substituted analogs (e.g., SPI031, DCAP analog 10) demonstrate direct antibacterial effects, likely via disruption of membrane integrity or efflux pump inhibition . The tert-butylthio group in the target compound may enhance lipophilicity, improving membrane penetration or resistance to enzymatic degradation.
  • Chain Length and Branching: Longer alkyl chains (e.g., hexylamino in Compound 9) increase hydrophobicity but may reduce solubility. Branched chains (e.g., 3-methylbutylamino in DCAP analog 10) balance potency and pharmacokinetics (PK) .
  • Heterocyclic Substituents : The pyrrolidin-1-yl group in Compound 3 shifts activity toward antiparasitic targets, highlighting the scaffold’s versatility .
Structure-Activity Relationship (SAR) Insights
  • Antibacterial Potency: The (3-methylbutyl)amino group in DCAP analog 10 achieves low µM activity against E. coli, outperforming shorter-chain analogs. This suggests optimal hydrophobicity for target engagement .
  • Synergy with Antibiotics : DCAP analog 10’s synergy with kanamycin implies a complementary mechanism, such as efflux pump inhibition or membrane destabilization .
  • Biofilm Prevention: SPI031’s sec-butylamino group enables covalent linkage to titanium surfaces, preventing biofilm formation by S. aureus and P. aeruginosa .
Pharmacokinetic and Drug-Likeness Comparisons
  • DCAP Analog 10 : Exhibits favorable PK profiles with reduced drug interaction risks, attributed to its moderate logP and metabolic stability .
  • SPI031-Ti : Covalent immobilization on titanium enhances localized delivery, avoiding systemic toxicity .

Biological Activity

1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol, also known by its CAS number 324773-53-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H21Cl2NOS, with a molecular weight of approximately 382.34 g/mol. The compound features a tert-butylthio group and a carbazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC19H21Cl2NOS
Molecular Weight382.34 g/mol
CAS Number324773-53-7
Purity>95%

Anticancer Properties

Research indicates that compounds containing carbazole structures exhibit significant anticancer activities. For instance, studies have shown that derivatives of carbazole can induce apoptosis in various cancer cell lines by activating specific signaling pathways.

This compound may exert its anticancer effects through:

  • Inhibition of cell proliferation : By interfering with cell cycle progression.
  • Induction of apoptosis : Through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of carbazole derivatives. The specific compound under discussion may offer protective effects against neurodegenerative diseases by:

  • Reducing oxidative stress.
  • Modulating neuroinflammatory responses.

Study 1: Anticancer Activity

A study conducted on various carbazole derivatives demonstrated that compounds with similar structures to this compound displayed significant cytotoxicity against human breast cancer cells (MCF7). The mechanism involved the activation of apoptotic pathways and suppression of tumor growth in xenograft models.

Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable inhibition zone, suggesting potential as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-(tert-butylthio)-3-(3,6-dichloro-9H-carbazol-9-yl)propan-2-ol and related carbazole derivatives?

  • Methodology :

  • Step 1 : Carbazole halogenation (e.g., 3,6-dichloro substitution) via electrophilic aromatic substitution using Cl₂ or N-chlorosuccinimide in polar aprotic solvents like DMF .
  • Step 2 : N-Alkylation of the carbazole core with tert-butylthio-containing propanol derivatives. This typically employs a Williamson ether synthesis approach, utilizing a base (e.g., K₂CO₃) and polar solvents (e.g., acetonitrile) under reflux .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product as a white solid (yields: 43–70%) .

Q. How can structural characterization of this compound be performed to confirm purity and regioselectivity?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Assign peaks for carbazole aromatic protons (δ 7.0–8.5 ppm) and tert-butylthio group (δ 1.3–1.5 ppm). For example, tert-butyl carbons appear at δ 22–31 ppm .
  • HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm mass error .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., SHELXL for refinement) .

Advanced Research Questions

Q. What is the mechanistic basis for the antibacterial activity of this compound against Gram-positive and Gram-negative pathogens?

  • Mode of Action :

  • Membrane Disruption : SPI031 (a structural analog) induces rapid bactericidal activity (7-log reduction within 30 min at 4× MIC) by damaging bacterial membranes. Liposome leakage assays confirm increased membrane permeability, leading to cytoplasmic content efflux .
  • Non-specific Macromolecular Inhibition : Macromolecular synthesis assays reveal suppression of DNA, RNA, and protein biosynthesis pathways due to membrane destabilization .
    • Resistance Profile : Low spontaneous resistance frequency (<1 × 10⁻⁹), suggesting limited adaptive mutations in membrane biosynthesis genes (e.g., lipid A or phospholipid transporters) .

Q. How does the tert-butylthio substituent influence the compound’s pharmacokinetic and pharmacodynamic properties?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The tert-butylthio group enhances logP, improving membrane penetration (critical for targeting intracellular pathogens like Porphyromonas gingivalis) .
  • Metabolic Stability : Thioether linkages resist oxidative degradation compared to ether or amine analogs, extending half-life in vivo .
    • In Vivo Efficacy : Covalent immobilization on titanium implants (via polydopamine coatings) demonstrates sustained release and biofilm inhibition in animal models .

Q. What biochemical pathways are modulated by carbazole aminoalcohol derivatives in eukaryotic systems?

  • NAD+ Salvage Pathway : Analogous compounds (e.g., P7C3) activate nicotinamide phosphoribosyltransferase (Nampt), rescuing NADH/NAD+ ratios in diabetic cardiomyocytes. This upregulates SIRT1 and p-AKT/p-eNOS signaling, improving mitochondrial function .
  • Caution : While this compound shares structural motifs with P7C3, direct evidence for Nampt activation is lacking and requires validation .

Experimental Design & Data Contradictions

Q. How should researchers address discrepancies in reported antibacterial efficacy across different bacterial strains?

  • Hypothesis Testing :

  • Variable Membrane Composition : Test against isogenic mutants (e.g., E. coli with modified LPS or porins) to assess if membrane structure dictates susceptibility .
  • Biofilm vs. Planktonic Assays : Compare MIC values in biofilm-embedded cells (e.g., Staphylococcus epidermidis) using crystal violet assays vs. broth microdilution .
    • Data Normalization : Use standardized inoculum sizes (e.g., 5 × 10⁵ CFU/mL) and growth media (CAMHB for reproducibility) .

Q. What strategies can mitigate cytotoxicity in mammalian cell lines during antimicrobial testing?

  • Optimization Approaches :

  • Dose Escalation : Perform MTT assays on human osteoblasts (e.g., MG-63 cells) to establish selectivity indices (SI = IC₅₀/MIC) >10 .
  • Prodrug Design : Mask the thioether group with labile esters (e.g., acetyl) to reduce off-target effects .

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